molecular formula C9H8N2O B7988226 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone

1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone

Cat. No.: B7988226
M. Wt: 160.17 g/mol
InChI Key: VPAQINLWRSMFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. The structure of this compound consists of a pyrrolo[2,3-B]pyridine core with an ethanone group attached at the 6-position. This unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Preparation Methods

The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe final step often involves the addition of an ethanone group to the 6-position of the pyrrolo[2,3-B]pyridine core .

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate downstream signaling pathways, leading to various biological effects such as inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-3-2-7-4-5-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQINLWRSMFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.